molecular formula C23H21N7O B612047 Entospletinib CAS No. 1229208-44-9

Entospletinib

货号: B612047
CAS 编号: 1229208-44-9
分子量: 411.5 g/mol
InChI 键: XSMSNFMDVXXHGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions: Entospletinib is synthesized through a multi-step process involving the formation of an imidazo[1,2-a]pyrazine core structure. The key steps include:

Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH levels during the synthesis process. The final product is purified using techniques such as crystallization and chromatography .

化学反应分析

Types of Reactions: Entospletinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学研究应用

Acute Myeloid Leukemia (AML)

Entospletinib has been evaluated in multiple clinical trials for AML, both as a monotherapy and in combination with standard treatments.

  • Phase 1b/2 Trial : In a trial involving 148 patients with newly diagnosed AML, this compound was combined with induction chemotherapy. The study reported a complete response rate of 70%, with higher rates observed in patients with specific genetic mutations such as NPM1 and MLL-r .
  • Combination with Decitabine : A multicenter phase 2 study investigated the combination of this compound and decitabine in older patients with AML. This trial demonstrated promising results, particularly in patients with TP53 mutations or complex karyotypes, achieving notable complete remission rates .

Diffuse Large B-Cell Lymphoma (DLBCL)

This compound was also tested as a monotherapy in patients with relapsed or refractory DLBCL. In a phase II trial involving 43 patients, the drug showed limited efficacy; no complete or partial responses were recorded, although some patients experienced stable disease . The study highlighted the challenges of using this compound in this context due to high rates of adverse events.

Precursor B-cell Acute Lymphoblastic Leukemia (B-ALL)

Research has indicated that this compound may have differential effects on various B-ALL cell lines. A study assessed its impact on cell proliferation and apoptosis across different concentrations, showing varying degrees of sensitivity among the cell lines tested .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

Study Indication Design Population Complete Response Rate Key Findings
Phase 1b/2 TrialAcute Myeloid LeukemiaMulticenter148 patients70%Higher CR rates in NPM1/MLL-r mutations
Combination with DecitabineAcute Myeloid LeukemiaMulticenter Phase 258 patientsVaries by mutationNotable CR rates; effective for TP53 mutations
MonotherapyDiffuse Large B-Cell LymphomaOpen-label Phase II43 patients0%Limited activity; high adverse event rates
Precursor B-ALL Cell LinesPrecursor B-cell ALLIn vitroVarious cell linesVariesDifferential responses noted across cell lines

Case Studies

Case studies have further illustrated the potential and challenges associated with this compound:

  • Case Study in DLBCL : A patient treated with this compound presented with significant adverse effects leading to treatment discontinuation despite stable disease status. This highlights the need for careful patient selection and monitoring during treatment .
  • Combination Therapy Success : In one instance, an elderly patient with newly diagnosed AML achieved complete remission after receiving this compound combined with decitabine, showcasing the potential for improved outcomes when used alongside established therapies .

作用机制

Entospletinib exerts its effects by selectively inhibiting spleen tyrosine kinase (SYK). SYK is a cytoplasmic protein tyrosine kinase that plays a critical role in B-cell receptor signaling. By inhibiting SYK, this compound disrupts the signaling pathways that promote the survival and proliferation of malignant B-cells. This leads to apoptosis and reduced tumor growth . The molecular targets and pathways involved include the B-cell receptor signaling cascade and downstream effectors such as phosphoinositide 3-kinase (PI3K) and Bruton tyrosine kinase (BTK) .

生物活性

Entospletinib (GS-9973) is a selective small molecule inhibitor of spleen tyrosine kinase (SYK), which plays a crucial role in B-cell receptor (BCR) signaling pathways. This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). This article reviews the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profiles, and relevant case studies.

This compound selectively inhibits SYK, a kinase involved in BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting SYK, this compound disrupts the downstream signaling pathways that promote cell survival and proliferation in malignant B-cells. This mechanism is particularly relevant in conditions where SYK is overexpressed, such as CLL and certain types of NHL .

Efficacy in Hematologic Malignancies

A multicenter phase II trial evaluated the efficacy of this compound as a monotherapy in patients with relapsed or refractory hematologic malignancies. The study included cohorts with CLL, follicular lymphoma, and diffuse large B-cell lymphoma (DLBCL). Key findings include:

  • Chronic Lymphocytic Leukemia (CLL) : In the CLL cohort (n=41), this compound demonstrated a progression-free survival (PFS) rate at 24 weeks of 70.1% with a median PFS of 13.8 months. The objective response rate was 61% .
  • Diffuse Large B-Cell Lymphoma (DLBCL) : Among 43 patients treated with this compound, none achieved a complete or partial response; however, 12% had stable disease. The median PFS was only 1.5 months .
  • Other Indolent Non-Hodgkin Lymphomas : The drug showed varying degrees of efficacy across different NHL subtypes, indicating its potential utility but also the need for combination therapies to enhance response rates .

Case Studies

  • Combination Therapy : A study highlighted the combinatorial efficacy of this compound with vincristine in pediatric KMT2A-rearranged acute lymphoblastic leukemia (ALL) models. The combination significantly inhibited leukemia proliferation compared to monotherapy .
  • Autoantibody-Induced Arthritis : Research indicated that this compound reduced the activity of autoantibody-induced experimental arthritis in animal models, suggesting its broader immunomodulatory effects beyond oncology .

Safety Profile

This compound has been generally well-tolerated among patients. Common adverse events included:

  • Serious adverse events (SAEs) occurred in 29% of patients across various cohorts.
  • Notable SAEs included pneumonia, febrile neutropenia, and dehydration.
  • Laboratory abnormalities such as neutropenia and elevated liver enzymes were observed but were manageable .

The primary reason for discontinuation was disease progression rather than adverse effects, underscoring the drug's tolerability relative to its clinical activity .

Summary Table of Clinical Findings

Study Cohort Sample Size PFS Rate at 24 Weeks Median PFS Objective Response Rate
Phase II TrialCLL4170.1%13.8 months61%
Phase II TrialDLBCL43Not applicable1.5 monthsNone
Combination StudyKMT2A-R ALLVariableNot reportedNot reportedSignificant inhibition observed

属性

IUPAC Name

6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O/c1-2-17-14-25-28-20(17)13-16(1)21-15-30-8-7-24-23(30)22(27-21)26-18-3-5-19(6-4-18)29-9-11-31-12-10-29/h1-8,13-15H,9-12H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMSNFMDVXXHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC(=CN4C3=NC=C4)C5=CC6=C(C=C5)C=NN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317670
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229208-44-9
Record name Entospletinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229208-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entospletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229208449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entospletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12121
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entospletinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTOSPLETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I3O3W6O3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。